molecular formula C21H28N4O3S B2612791 5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-96-1

5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2612791
CAS No.: 869342-96-1
M. Wt: 416.54
InChI Key: KVRXRFWNYXMWOO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-ethoxy-3-methoxyphenyl group and a 4-methylpiperidinyl moiety. Its molecular complexity arises from the fusion of three pharmacologically relevant motifs:

  • Thiazolo-triazole core: Known for diverse bioactivities, including antimicrobial and anti-inflammatory effects.
  • 4-Methylpiperidinyl group: Modulates steric and electronic properties, influencing receptor binding .

Properties

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-5-28-16-7-6-15(12-17(16)27-4)18(24-10-8-13(2)9-11-24)19-20(26)25-21(29-19)22-14(3)23-25/h6-7,12-13,18,26H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRXRFWNYXMWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or phenyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in inhibition or activation of the protein’s function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo-Triazole Derivatives with Piperazine/Piperidine Substitutions

  • Compound 1 : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
    • Key Differences : Replaces 4-methylpiperidinyl with a 4-(3-chlorophenyl)piperazinyl group.
    • Implications :
  • Piperazine’s flexibility vs. piperidine’s rigidity may impact pharmacokinetics (e.g., metabolic stability) .

Pyrazole-Integrated Thiazolo-Triazole Derivatives

  • Compound 2 : (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one ()
    • Key Differences : Incorporates a pyrazole ring and a methoxyphenyl group instead of the 4-methylpiperidinyl moiety.
    • Implications :
  • The conjugated pyrazole system may enhance planarity, improving π-π stacking with enzyme active sites (e.g., kinases).
  • Reduced basicity compared to the piperidine-containing target compound could lower CNS bioavailability .

Thiazolo-Triazole Derivatives with Ester/Acetate Substituents

  • Compound 3 : 2-Methoxy-4-[(Z)-{6-oxo-2-[4-(propan-2-yloxy)phenyl]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate ()
    • Key Differences : Features an isopropoxy group and an acetate ester.
    • Implications :
  • The ester group improves aqueous solubility but may reduce metabolic stability due to esterase susceptibility.
  • Isopropoxy substitution could enhance steric hindrance, affecting target selectivity .

Triazolo-Thiadiazole Hybrids with Pyrazole Moieties

  • Compound 4 : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
    • Key Differences : Replaces the thiazolo-triazole core with a triazolo-thiadiazole system.
    • Implications :
  • Thiadiazole’s electron-deficient nature may enhance interactions with cysteine residues in enzymes like 14-α-demethylase (antifungal target).

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Thiazolo-triazol-6-ol 4-Ethoxy-3-methoxyphenyl, 4-methylpiperidinyl ~455.5 (estimated) High lipophilicity, CNS penetration
Compound 1 () Thiazolo-triazol-6-ol 4-(3-Chlorophenyl)piperazinyl ~490.3 Potential serotonin receptor affinity
Compound 2 () Thiazolo-triazol-6-one Pyrazole, 4-methoxyphenyl ~528.6 Kinase inhibition (hypothesized)
Compound 3 () Thiazolo-triazol-6-one Isopropoxy, acetate ester ~510.4 Improved solubility, esterase-labile
Compound 4 () Triazolo-thiadiazole Pyrazole, 4-methoxyphenyl ~380–420 (variable R) Antifungal (docking-confirmed)

Research Findings and Implications

  • Bioactivity : The target compound’s 4-methylpiperidinyl group may confer superior blood-brain barrier penetration compared to piperazine derivatives (Compound 1), making it a candidate for CNS-targeted therapies .
  • Metabolic Stability : Ester-containing analogs (Compound 3) are likely less stable in vivo than the target compound, which lacks hydrolyzable groups .
  • Antifungal Potential: Triazolo-thiadiazoles (Compound 4) exhibit stronger predicted binding to 14-α-demethylase than thiazolo-triazoles, suggesting the target compound may require structural optimization for antifungal applications .

Biological Activity

The compound 5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential therapeutic applications. This article explores its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The thiazole and triazole rings are known for their roles in medicinal chemistry, particularly in the development of drugs with diverse biological effects.

Anticancer Activity

Recent studies have highlighted the potential of thiazole and triazole derivatives in cancer treatment. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that certain triazole derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .

Table 1: Anticancer Activity of Thiazole and Triazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3
Compound CMCF-743.4

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that similar compounds have shown efficacy against both bacterial and fungal strains. A related study found that thiazole derivatives exhibited broad-spectrum antibacterial activity comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

CompoundMicrobial StrainActivity
Compound DE. coliEffective
Compound ES. aureusEffective
Compound FC. albicansModerate

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some derivatives of triazoles have been shown to inhibit inflammatory pathways effectively. For example, compounds with similar structures have been reported to reduce pro-inflammatory cytokine levels in vitro .

Case Studies

  • Case Study on Anticancer Activity :
    In a controlled study involving mice with induced tumors, administration of a related thiazolo[3,2-b][1,2,4]triazole compound resulted in a significant reduction in tumor size compared to the control group . This suggests that the structural components of these compounds may enhance their therapeutic efficacy.
  • Case Study on Antimicrobial Resistance :
    A clinical trial assessed the effectiveness of a thiazole derivative against multi-drug resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .

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